molecular formula C11H14BrNO4 B13723552 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene

1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene

Cat. No.: B13723552
M. Wt: 304.14 g/mol
InChI Key: CMRLPDRPOCTNPU-UHFFFAOYSA-N
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Description

1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene is a chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound features a benzene ring core substituted with bromo, methoxypropoxy, methyl, and nitro functional groups, making it a versatile intermediate for constructing more complex molecules. While specific studies on this exact compound are not available in the public domain, its structure is closely related to classes of compounds that are actively investigated as potential antitumor agents. In particular, structural analogs featuring bromo, methoxy, and nitro substituents on a benzene ring have been synthesized and studied for their ability to inhibit tubulin polymerization, a key mechanism for developing new antimitotic drugs . The bromine atom offers a site for further functionalization via metal-catalyzed cross-coupling reactions, while the alkoxy chain can influence the compound's solubility and pharmacological properties. This product is intended for research purposes as a synthetic precursor or for structure-activity relationship (SAR) studies in drug discovery. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the scientific literature for specific applications and handling procedures.

Properties

Molecular Formula

C11H14BrNO4

Molecular Weight

304.14 g/mol

IUPAC Name

1-bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene

InChI

InChI=1S/C11H14BrNO4/c1-8-6-10(13(14)15)11(7-9(8)12)17-5-3-4-16-2/h6-7H,3-5H2,1-2H3

InChI Key

CMRLPDRPOCTNPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OCCCOC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis often begins from 2-methyl-4-nitrophenol or 2-methyl-4-nitroaniline derivatives, which provide the methyl and nitro substituents already installed. The phenol functionality allows for ether formation at the 5-position.

Bromination

Selective bromination at the 1-position (para to the methyl group and ortho to the nitro group) is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

  • Solvents: Acetic acid or chloroform are commonly used.
  • Temperature: Usually maintained at 0–25 °C to avoid over-bromination or side reactions.
  • Reaction time: 1–3 hours depending on reagent concentration.

Etherification (Introduction of 3-Methoxypropoxy Group)

The key step is the etherification of the phenolic hydroxyl group at the 5-position with 3-methoxy-1-propanol or its activated derivative (e.g., 3-methoxypropyl bromide or tosylate).

  • Base: Potassium carbonate or sodium hydride is used to deprotonate the phenol.
  • Solvent: Dimethylformamide (DMF) or acetone.
  • Temperature: 50–80 °C.
  • Reaction time: 12–24 hours to ensure complete substitution.

Detailed Example Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 2-Methyl-4-nitrophenol, Br2, AcOH, 0–25 °C, 2 h Bromination at 1-position 85–90 Controlled addition of Br2
2 K2CO3, 3-methoxypropyl bromide, DMF, 60 °C, 18 h Etherification at 5-position 75–80 Anhydrous conditions preferred
3 Purification by recrystallization or chromatography Isolation of pure product Confirmed by NMR, MS, and HPLC

Analytical Characterization

Summary Table of Preparation Methods

Method Step Reaction Type Reagents/Conditions Key Considerations Reference
Bromination Electrophilic Br2 or NBS, AcOH, 0–25 °C Regioselectivity, avoid polybromination
Etherification Nucleophilic Substitution 3-Methoxypropyl bromide, K2CO3, DMF, 60 °C Anhydrous, base strength, reaction time
Nitration Electrophilic HNO3/H2SO4, 0–5 °C Control temperature to avoid overnitration

Chemical Reactions Analysis

1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common reagents used in these reactions include bromine, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene exerts its effects involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Substituent Variations in Alkoxy Groups

1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene ()
  • Substituents: Alkoxy group: Isopropoxy (-OCH(CH₃)₂) at position 4. Molecular formula: C₁₀H₁₂BrNO₃. Molecular weight: 274.11 g/mol.
  • Key Differences :
    • The shorter, branched isopropoxy group reduces steric hindrance compared to the linear 3-methoxypropoxy chain in the target compound.
    • Lower molecular weight (274.11 vs. ~300 g/mol for the target) may correlate with higher volatility.
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene ()
  • Substituents :
    • Methoxy (-OCH₃) at position 1 and 3-methoxypropoxy at position 2.
    • Lacks nitro and methyl groups.
  • Implications :
    • Absence of electron-withdrawing nitro group increases ring reactivity toward electrophilic substitution.
    • Simpler structure may enhance synthetic accessibility .

Halogen and Nitro Group Positional Isomers

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene ()
  • Substituents: Fluorine (F) at position 5, methoxy (-OCH₃) at position 2, nitro at position 3. Molecular formula: C₇H₅BrFNO₃. Molecular weight: 250.02 g/mol.
  • Key Differences: Fluorine’s electronegativity increases polarity compared to alkoxy groups.
1-Bromo-3-methoxy-5-nitrobenzene ()
  • Substituents :
    • Methoxy at position 3, nitro at position 5.
    • Molecular weight: ~262 g/mol (estimated).
  • Implications: Symmetrical substitution pattern (1-Br, 3-OCH₃, 5-NO₂) may lead to distinct crystallographic packing behavior .

Physicochemical Properties

Property Target Compound 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene () 1-Bromo-2-nitrobenzene ()
Molecular Weight ~300 g/mol 274.11 g/mol 202.01 g/mol
Boiling Point Not available Not reported 261°C
Solubility Likely polar organic solvents Soluble in CH₂Cl₂ (similar synthesis conditions) Soluble in ethanol, benzene

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene?

  • Methodology : The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

  • Etherification : Introducing the 3-methoxypropoxy group via nucleophilic substitution using 3-methoxypropanol under basic conditions (e.g., K₂CO₃ in acetone) .
  • Nitration : The nitro group is added using a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
  • Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the ortho position relative to the methyl group .
    • Critical Parameters : Reaction order (etherification before nitration/bromination minimizes side reactions) and temperature control during nitration.

Q. How is the compound characterized spectroscopically?

  • Analytical Workflow :

TechniqueKey Peaks/DataPurpose
¹H NMR δ 2.3 (s, CH₃), δ 3.4–3.7 (OCH₂CH₂O), δ 4.1 (OCH₃)Confirms substituent positions
IR 1520 cm⁻¹ (NO₂ asymmetric stretch), 1250 cm⁻¹ (C-O-C)Validates nitro and ether groups
MS m/z 290 (M⁺)Molecular ion confirmation

Advanced Research Questions

Q. How does the nitro group influence regioselectivity in substitution reactions?

  • Mechanistic Insight : The nitro group is a meta-directing, electron-withdrawing group. In nucleophilic aromatic substitution (SNAr), it activates the benzene ring at positions para to itself, but steric hindrance from the 3-methoxypropoxy group may redirect reactivity. For example:

  • Amination : Using NH₃/NaNH₂ in THF at 100°C substitutes the bromine atom, yielding 5-(3-methoxypropoxy)-2-methyl-4-nitroaniline .
    • Contradictions : Computational studies (DFT) may predict alternative sites for substitution, necessitating experimental validation via X-ray crystallography .

Q. What challenges arise in crystallographic refinement of this compound?

  • Crystallographic Analysis :

  • Data Collection : High-resolution (<1.0 Å) data are preferred to resolve overlapping electron densities caused by flexible 3-methoxypropoxy chains.
  • Refinement Tools : SHELXL (for small-molecule refinement) and OLEX2 for modeling disorder in the methoxypropoxy group .
  • Common Artifacts : False positives in hydrogen bonding due to nitro group polarization; validate using Hirshfeld surface analysis .

Q. How can computational modeling predict biological activity?

  • Strategy :

  • Docking Studies : Use the nitro group as a hydrogen-bond acceptor to target enzymes (e.g., nitroreductases).
  • ADMET Prediction : LogP calculations (e.g., 2.8 via ChemAxon) suggest moderate blood-brain barrier permeability, but the bromine atom may increase toxicity .

Data Contradiction Resolution

Q. Discrepancies in reported melting points: How to validate purity?

  • Resolution Workflow :

DSC/TGA : Differentiate melting points (mp) from decomposition temperatures.

HPLC-PDA : Check for impurities >0.1% (e.g., residual bromination byproducts).

Cross-Validate : Compare with PubChem datasets (mp range: 85–88°C) .

Reaction Optimization

Improving yield in methoxypropoxy group installation

  • Optimized Protocol :

  • Solvent : DMF > acetone for higher solubility of alkoxide intermediates.
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates (yield increases from 65% to 82%) .

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